1-Bromo-3-methylborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methylborolane is an organoboron compound with the molecular formula C₅H₁₀BBr. It is a borolane derivative where a bromine atom is substituted at the first position and a methyl group at the third position.
Vorbereitungsmethoden
1-Bromo-3-methylborolane can be synthesized through several methods. One common synthetic route involves the reaction of boron tribromide with an appropriate precursor . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
1-Bromo-3-methylborolane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methylborolane has several applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 1-Bromo-3-methylborolane involves its ability to participate in various chemical reactions due to the presence of the boron and bromine atoms. These atoms can interact with different molecular targets, facilitating the formation of new chemical bonds. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methylborolane can be compared with other similar compounds such as:
1-Bromo-3-methylbutane: This compound has a similar structure but lacks the boron atom, making it less versatile in certain chemical reactions.
1-Bromo-3-methyl-2-butene: This compound contains a double bond, which alters its reactivity and applications compared to this compound.
The uniqueness of this compound lies in its boron atom, which provides distinct reactivity and enables its use in specialized applications .
Eigenschaften
CAS-Nummer |
22086-42-6 |
---|---|
Molekularformel |
C5H10BBr |
Molekulargewicht |
160.85 g/mol |
IUPAC-Name |
1-bromo-3-methylborolane |
InChI |
InChI=1S/C5H10BBr/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
KNZVMEWTDQPMMA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CCC(C1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.